molecular formula C17H16Cl2FNO2 B4049173 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B4049173
M. Wt: 356.2 g/mol
InChI Key: VUJRBKQVWSOWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.

    Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with comparable chemical properties.

    2-(4-fluorophenyl)ethylamine: A precursor used in the synthesis of various pharmaceuticals.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide is unique due to the combination of dichlorophenoxy and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and efficacy.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c1-11(23-16-7-4-13(18)10-15(16)19)17(22)21-9-8-12-2-5-14(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRBKQVWSOWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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